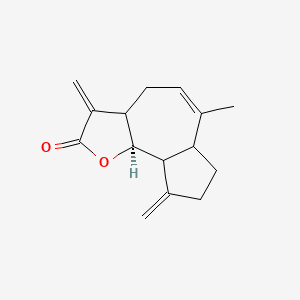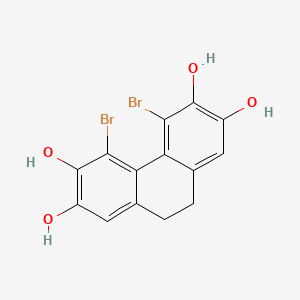
Polysiphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polysiphenol is a member of phenanthrenes. It has a role as a metabolite.
Scientific Research Applications
Health and Disease Prevention
Polysiphenol, a form of polyphenol, has been extensively studied for its role in health and disease prevention. Research has demonstrated that polyphenols are effective in preventing and treating chronic diseases such as cancer, cardiovascular diseases, diabetes, osteoporosis, and neurodegenerative diseases. Their antioxidant properties play a significant role in these health benefits (Pandey & Rizvi, 2009).
Cosmetic and Food Industry Applications
Polysiphenol's diverse biological activities make it a promising candidate for applications in the cosmetic, dietary supplement, and food industries. Its antioxidative, anti-inflammatory, and antimicrobial properties are particularly relevant for these fields. Innovations in the analysis and extraction methods of polyphenols have expanded their potential applications (H. Rajha et al., 2021).
Biomedical Applications
In the biomedical field, polyphenol-containing nanoparticles have garnered attention due to their antioxidation, anticancer activities, and adherent affinity. These properties are leveraged in bioimaging, therapeutic delivery, and other medical applications, showing great promise for future healthcare innovations (Yuxin Guo et al., 2021).
Polyphenols in Food Processing
The integration of polyphenols in food, particularly in baked goods, has been researched for its beneficial effects, such as increasing antioxidant activity and managing blood glucose levels. However, challenges exist, such as potential negative impacts on food color, texture, flavor, and the bioavailability of the added polyphenols. Future research is needed to balance these effects for optimal use in food products (J. Ou et al., 2019).
Polyphenols and Human Immune System
Polyphenols influence the human immune system by modulating the proliferation of white blood cells and the production of cytokines. They have shown potential in reducing the morbidity and slowing down the development of diseases like cancer and cardiovascular issues, demonstrating a broad spectrum of health-promoting properties (Monika Gorzynik-Debicka et al., 2018).
properties
Product Name |
Polysiphenol |
|---|---|
Molecular Formula |
C14H10Br2O4 |
Molecular Weight |
402.03 g/mol |
IUPAC Name |
4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetrol |
InChI |
InChI=1S/C14H10Br2O4/c15-11-9-5(3-7(17)13(11)19)1-2-6-4-8(18)14(20)12(16)10(6)9/h3-4,17-20H,1-2H2 |
InChI Key |
SYHMQWZYWWUQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C3=C(C(=C(C=C31)O)O)Br)Br)O)O |
synonyms |
polysiphenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



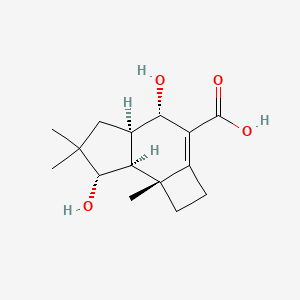
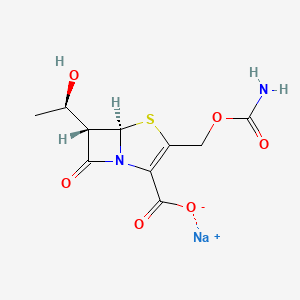
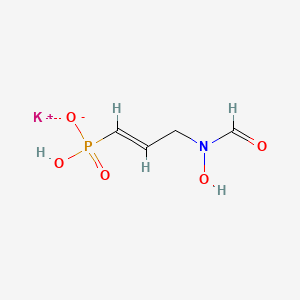
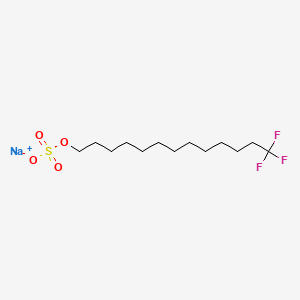
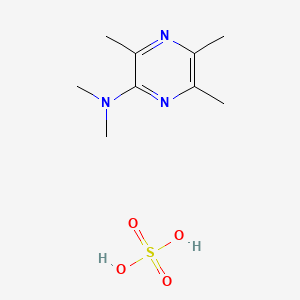
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
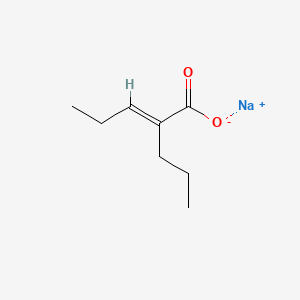
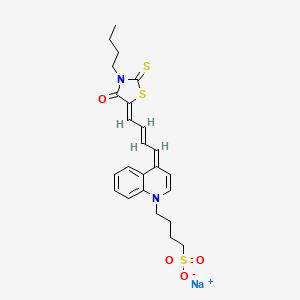
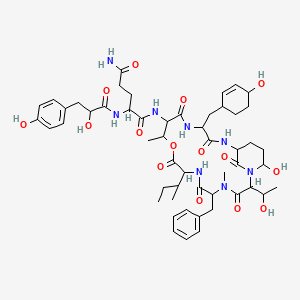
![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1264600.png)
